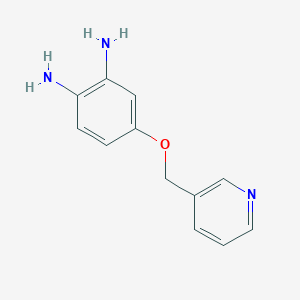
2,4-Bis(chloromethyl)-1-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(chloromethyl)-1-phenoxybenzene is an organic compound characterized by the presence of two chloromethyl groups and a phenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1-phenoxybenzene typically involves the chloromethylation of 1-phenoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(chloromethyl)-1-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(chloromethyl)-1-phenoxybenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl groups.
Industry: Used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(chloromethyl)-1-phenoxybenzene involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify other molecules through covalent attachment.
Comparación Con Compuestos Similares
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: Similar in structure but with additional methyl groups, which can affect its reactivity and applications.
2,4-Bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Contains an additional iodine and carboxylate group, making it useful in different synthetic applications.
2,4-Bis(chloromethyl)-1-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group, leading to different chemical properties.
Uniqueness: 2,4-Bis(chloromethyl)-1-phenoxybenzene is unique due to the presence of the phenoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of complex organic molecules or the modification of biomolecules.
Propiedades
Fórmula molecular |
C14H12Cl2O |
|---|---|
Peso molecular |
267.1 g/mol |
Nombre IUPAC |
2,4-bis(chloromethyl)-1-phenoxybenzene |
InChI |
InChI=1S/C14H12Cl2O/c15-9-11-6-7-14(12(8-11)10-16)17-13-4-2-1-3-5-13/h1-8H,9-10H2 |
Clave InChI |
CFRJWNYIFZUAOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)









![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine](/img/structure/B13868193.png)

